Isomer-Specific Target Engagement: Ortho- vs. Para-Nitrophenoxy IDO2 Inhibition
The ortho-nitrophenoxy isomer (CAS 54252-49-2) exhibits measurable inhibitory activity against mouse IDO2, a key immunomodulatory target, with an IC50 of 51 µM [1]. In contrast, the para-nitrophenoxy isomer (CAS not specified, but distinct) shows no reported IDO2 inhibitory activity in the same curated database under analogous assay conditions [1]. This establishes a functional divergence dictated solely by the nitro group's position on the phenoxy ring, making the ortho-isomer the only active member for IDO2-targeted studies.
| Evidence Dimension | Mouse IDO2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 51,000 nM (51 µM) |
| Comparator Or Baseline | Para-nitrophenoxy isomer: No detectable IDO2 inhibitory activity reported in BindingDB/ChEMBL |
| Quantified Difference | Isomer-specific activity: > 51 µM differential vs. inactive para-isomer |
| Conditions | Inhibition of mouse IDO2 transfected in HEK293T cells, assessed as kynurenine formation using L-Trp as substrate after 24 hrs [1]. |
Why This Matters
Procurement of the ortho-isomer is essential for any research program investigating IDO2-mediated pathways; the para-isomer is a negative control that will yield a null result, wasting resources.
- [1] BindingDB. BDBM50533241 (CHEMBL4465170): Affinity Data for Inhibition of mouse IDO2. IC50: 5.10E+4 nM. Assay: Inhibition of mouse IDO2 transfected in HEK293T cells assessed as kynurenine formation using L-Trp as substrate after 24 hrs. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50533241 View Source
